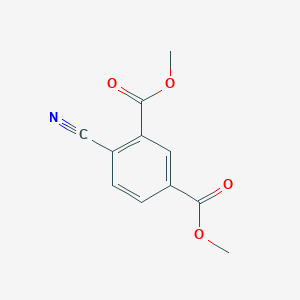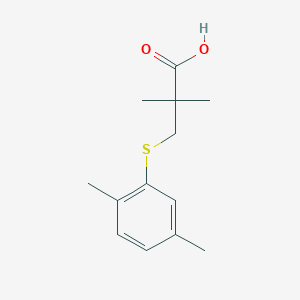![molecular formula C10H12N2O5 B8391928 Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate CAS No. 59320-15-9](/img/structure/B8391928.png)
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, an ester group, and an amino alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by the alkylation of the resulting nitro compound with 2-chloroethanol. The reaction conditions generally include:
Nitration: Methyl 4-aminobenzoate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 4-nitrobenzoate.
Alkylation: The nitro compound is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products
Reduction: Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 4-[(2-carboxyethyl)amino]-3-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism by which Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the hydroxyethyl group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-[(2-hydroxyethyl)amino]benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate: Contains an amino group instead of a hydroxyethyl group, which can alter its reactivity and biological activity.
Methyl 4-nitrobenzoate: Lacks the amino alcohol moiety, making it less versatile in terms of chemical modifications.
Uniqueness
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate is unique due to the presence of both a nitro group and an amino alcohol moiety, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
59320-15-9 |
|---|---|
Molekularformel |
C10H12N2O5 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
methyl 4-(2-hydroxyethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)7-2-3-8(11-4-5-13)9(6-7)12(15)16/h2-3,6,11,13H,4-5H2,1H3 |
InChI-Schlüssel |
BWDXRXRIQFYEAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 7-[(methylsulfonyl)oxy]-5-{[6-(methylsulfonyl)pyridin-3-yl]oxy}-1H-indole-2-carboxylate](/img/structure/B8391898.png)




